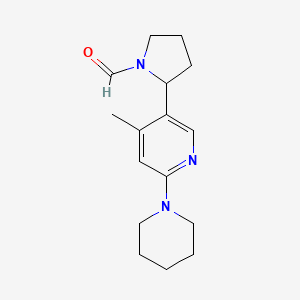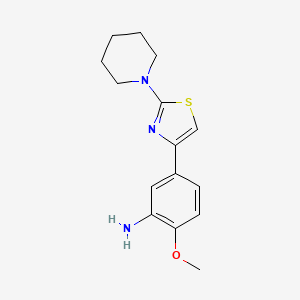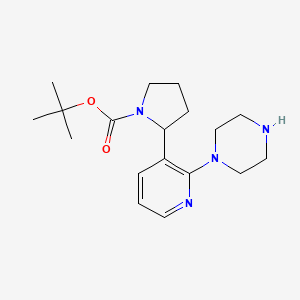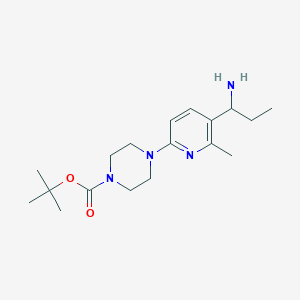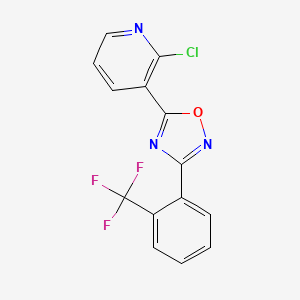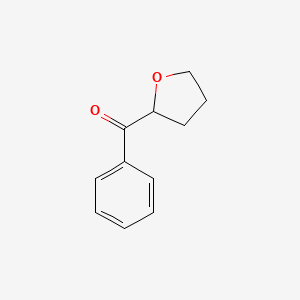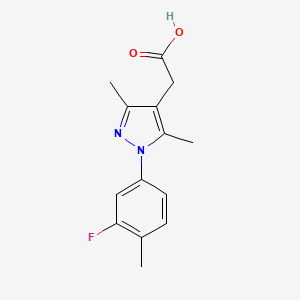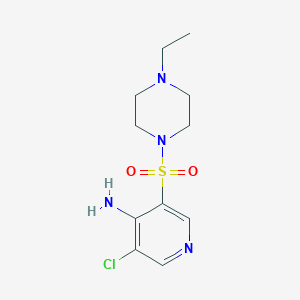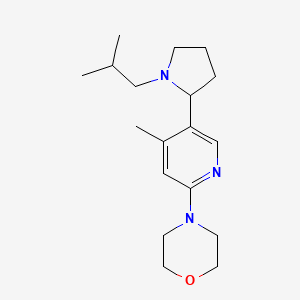
4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine is a complex organic compound with a molecular formula of C17H27N3O and a molecular weight of 289.42 g/mol . This compound features a morpholine ring attached to a pyridine ring, which is further substituted with an isobutylpyrrolidine group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
The synthesis of 4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine involves multiple steps, including the formation of the pyridine and morpholine rings, followed by the introduction of the isobutylpyrrolidine group. The reaction conditions typically involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may include the use of novel ruthenium catalysts for hydrogenation and amidation reactions .
Analyse Chemischer Reaktionen
4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to enhance reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine include:
- 4-(5-(1-Isobutylpyrrolidin-2-yl)-pyridin-2-yl)morpholine
- 4-(5-(1-Isobutylpyrrolidin-2-yl)-3-methylpyridin-2-yl)morpholine
These compounds share structural similarities but differ in the substitution patterns on the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H29N3O |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
4-[4-methyl-5-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridin-2-yl]morpholine |
InChI |
InChI=1S/C18H29N3O/c1-14(2)13-21-6-4-5-17(21)16-12-19-18(11-15(16)3)20-7-9-22-10-8-20/h11-12,14,17H,4-10,13H2,1-3H3 |
InChI-Schlüssel |
FUCGXNRCHZWWCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C2CCCN2CC(C)C)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


